molecular formula C13H14ClFN4O B6722068 N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(triazol-1-yl)propanamide

N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(triazol-1-yl)propanamide

Cat. No.: B6722068
M. Wt: 296.73 g/mol
InChI Key: GJSLFENCKSIWDN-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(triazol-1-yl)propanamide is a synthetic organic compound that features a triazole ring, a fluorinated aromatic ring, and an amide linkage

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN4O/c1-18(9-10-11(14)3-2-4-12(10)15)13(20)5-7-19-8-6-16-17-19/h2-4,6,8H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLFENCKSIWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C(=O)CCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(triazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Fluorinated Aromatic Ring: This step involves the reaction of a fluorinated benzyl chloride with a suitable nucleophile.

    Amide Bond Formation: The final step involves coupling the triazole-containing intermediate with a methylamine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(triazol-1-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and the fluorinated aromatic ring can participate in binding interactions, while the amide linkage provides stability and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-6-fluorophenyl)methyl]-2-fluoroaniline
  • N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(triazol-1-yl)propanamide is unique due to the presence of the triazole ring, which imparts specific binding properties and stability. The combination of the fluorinated aromatic ring and the triazole ring makes it distinct from other similar compounds, providing a unique set of chemical and biological properties.

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